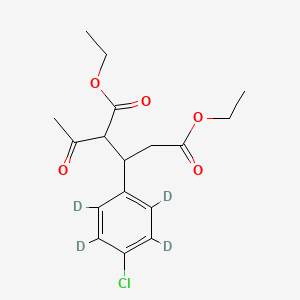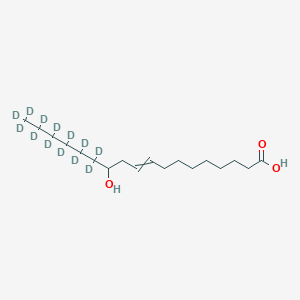
(4-Chlorobenzoylamino)malonic Acid-d4 Diethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of (4-Chlorobenzoylamino)malonic Acid-d4 Diethyl Ester typically involves the reaction of 4-chlorobenzoyl chloride with diethyl malonate in the presence of a base, followed by deuteration. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
(4-Chlorobenzoylamino)malonic Acid-d4 Diethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(4-Chlorobenzoylamino)malonic Acid-d4 Diethyl Ester is widely used in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Chlorobenzoylamino)malonic Acid-d4 Diethyl Ester involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
(4-Chlorobenzoylamino)malonic Acid-d4 Diethyl Ester can be compared with other similar compounds, such as:
(4-Chlorobenzoylamino)malonic Acid Diethyl Ester: The non-deuterated version of the compound.
(4-Chlorobenzoylamino)malonic Acid Methyl Ester: A similar compound with a methyl ester group instead of an ethyl ester group.
(4-Chlorobenzoylamino)malonic Acid Ethyl Ester: Another similar compound with an ethyl ester group.
The uniqueness of this compound lies in its deuterated nature, which can provide advantages in certain research applications, such as improved stability and reduced metabolic degradation.
Propiedades
IUPAC Name |
diethyl 2-[(4-chloro-2,3,5,6-tetradeuteriobenzoyl)amino]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO5/c1-3-20-13(18)11(14(19)21-4-2)16-12(17)9-5-7-10(15)8-6-9/h5-8,11H,3-4H2,1-2H3,(H,16,17)/i5D,6D,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKBMOLVXVIHQA-KDWZCNHSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)NC(C(=O)OCC)C(=O)OCC)[2H])[2H])Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675750 |
Source


|
| Record name | Diethyl {[4-chloro(~2~H_4_)benzene-1-carbonyl]amino}propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216553-23-9 |
Source


|
| Record name | Diethyl {[4-chloro(~2~H_4_)benzene-1-carbonyl]amino}propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














